N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-(2,4-Dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a pyrimidine ring. The molecule is substituted at position 3 with a 3,5-dimethylphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide’s nitrogen is further substituted with a 2,4-dimethylphenyl group.
The compound’s synthesis likely follows protocols analogous to those for related pyrimidoindole derivatives, such as coupling reactions using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as an activating agent and purification via reverse-phase chromatography .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S/c1-16-9-10-22(19(4)12-16)29-24(33)15-35-28-31-25-21-7-5-6-8-23(21)30-26(25)27(34)32(28)20-13-17(2)11-18(3)14-20/h5-14,30H,15H2,1-4H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTOOFZCQGMMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)NC5=CC=CC=C53)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the dimethylphenyl groups and the sulfanyl group. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers may investigate its potential as a therapeutic agent for treating various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to specific proteins, modulating enzyme activity, or affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrimido[5,4-b]indole derivatives with sulfanyl acetamide substituents. Below is a systematic comparison with analogs reported in the literature:
Core Structure and Substituent Variations
Key Observations :
- Substituent Effects on Lipophilicity : The target compound’s 3,5-dimethylphenyl and 2,4-dimethylphenyl groups increase logP compared to analogs with alkoxy or aliphatic N-substituents (e.g., Compound 27’s isopentyl group). This may enhance membrane permeability but reduce aqueous solubility .
- Hydrogen Bonding : The sulfanyl group in all analogs enables hydrogen bonding, critical for interactions with biological targets like TLR4 .
Key Findings :
- TLR4 Selectivity : Pyrimidoindole derivatives with aliphatic N-substituents (e.g., isopentyl) show stronger TLR4 activity than aromatic N-substituents, suggesting steric and electronic factors influence receptor binding .
- Enzyme Inhibition : Sulfanyl acetamide derivatives with oxadiazole-indole cores (e.g., Compound 8g) exhibit α-glucosidase inhibition, highlighting the sulfanyl group’s role in enzyme interaction .
Key Insights :
- Synthetic Efficiency: Diazonium salt coupling () yields >90% for cyanoacetamide derivatives, while HATU-mediated methods () achieve ~85% for pyrimidoindoles, reflecting reaction complexity .
- Spectral Consistency : IR peaks for C=O (1660–1664 cm⁻¹) and 1H-NMR methyl resonances (δ 2.20–2.50 ppm) are consistent across acetamide derivatives .
Biological Activity
N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyrimidine-indole core structure linked to a dimethylphenyl group via a sulfanyl acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 396.52 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : There are indications that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound likely involves the following mechanisms:
- Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells through intrinsic pathways.
- Modulation of Inflammatory Cytokines : By affecting cytokine levels, it may reduce inflammation and associated symptoms.
Anticancer Activity
A study evaluated the effects of the compound on human leukemia cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 0.5 to 10 µM over 48 hours. The IC50 value was determined to be approximately 2 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MV4-11 | 2.0 | Apoptosis induction |
| MOLM13 | 1.8 | Cell cycle arrest |
Antimicrobial Activity
In vitro tests demonstrated that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 16 µg/mL and 32 µg/mL respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Anti-inflammatory Effects
In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
